molecular formula C32H55NO26 B569248 Galili pentasaccharide CAS No. 119502-59-9

Galili pentasaccharide

Cat. No. B569248
CAS RN: 119502-59-9
M. Wt: 869.773
InChI Key: NSQRTAMYWQHCTJ-UJNJMCBBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galili pentasaccharide is a type of carbohydrate that has been studied for its potential applications in various fields . It has been shown to be a precursor of representative haptens of Shigella flexneri serotypes 3a, 4a, and 4b . It’s also been used in the treatment of deep vein thrombosis .


Synthesis Analysis

The total chemical synthesis of the pentasaccharide repeating unit of the O-polysaccharide from E. coli O132 has been accomplished in the form of its 2-aminoethyl glycoside . The synthesis involves a [3 + 2] strategy where the required monosaccharide building blocks are prepared from commercially available sugars through rational protecting group manipulation .


Molecular Structure Analysis

The structure of pentasaccharide P2 was characterized and shown to be characteristic of the S. flexneri 3a prevalent serotype . The presence of a Galili pentasaccharide (Galα3Galβ4GlcNAcβ3Galβ4Glc) has also been reported .


Chemical Reactions Analysis

The NIS-mediated activation of thioglycosides was used extensively for the glycosylation reactions throughout the synthesis process . The glucosylation was shown to be controlled by the mutations introduced in the active site, driving the glucosylation toward one extremity or the other of the tetrasaccharide acceptor .


Physical And Chemical Properties Analysis

Carbohydrates, including pentasaccharides, have high density of functional groups (e.g., hydroxyl), diversity of structures based on different configuration, and ideal biocompatibility as they are ubiquitous in the body .

Scientific Research Applications

  • Isolation and Characterization : A study conducted by Kobata and Ginsburg (1969) isolated and characterized a new pentasaccharide, lacto-N-fucopentaose III, from human milk, highlighting its structural composition and potential biological significance (Kobata & Ginsburg, 1969).

  • Solution Structure and Interaction with Cations : Henry et al. (1999) investigated the structure and conformation of a synthetic Lewis(X) pentasaccharide derivative of the Galili family using NMR spectroscopy. They also explored its binding constants with calcium, revealing insights into its interaction with cations (Henry et al., 1999).

  • Blood-Group Activity : D'Arcy et al. (1989) determined the structure of an acidic fucose-containing pentasaccharide released from bovine submaxillary-gland mucin, providing insights into its role in blood-group activities (D'Arcy et al., 1989).

  • Metabolic Engineering for Synthesis : Gébus et al. (2012) described the metabolic engineering of Escherichia coli for the synthesis of α-galactosyl epitopes, including attempts to produce the Galili pentasaccharide. This study highlights the challenges and advancements in synthesizing complex carbohydrate structures (Gébus et al., 2012).

  • Enzymatic Synthesis for Radiolabeled Pentasaccharides : Renkonen et al. (1992) focused on the enzymatic synthesis of radiolabeled pentasaccharides, which are valuable for studying larger oligo(N-acetyllactosaminoglycans). Their methods provide insights into synthesizing and purifying these complex carbohydrates (Renkonen et al., 1992).

  • Structural Analysis of Lipopolysaccharides : Dmitriev et al. (1976) analyzed the cell-wall lipopolysaccharide of Escherichia coli 0124, identifying a pentasaccharide repeating unit in its structure. This research contributes to understanding the molecular composition of bacterial polysaccharides (Dmitriev et al., 1976).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55NO26/c1-8(40)33-15-20(47)26(57-32-24(51)28(19(46)13(6-38)54-32)59-30-22(49)21(48)17(44)11(4-36)52-30)14(7-39)55-29(15)58-27-18(45)12(5-37)53-31(23(27)50)56-25(10(42)3-35)16(43)9(41)2-34/h2,9-32,35-39,41-51H,3-7H2,1H3,(H,33,40)/t9-,10+,11+,12+,13+,14+,15+,16+,17-,18-,19-,20+,21-,22+,23+,24+,25+,26+,27-,28-,29-,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQRTAMYWQHCTJ-UJNJMCBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55NO26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galili pentasaccharide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.